N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the pyrrole moiety: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Linking the two moieties: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the oxadiazole-containing intermediate and the pyrrole-containing intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, or using chemical reducing agents like lithium aluminum hydride, to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.
Materials Science: Its unique structure might make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound could be used as a probe to study biological processes, given its potential interactions with various biomolecules.
Mechanism of Action
The mechanism by which N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide: can be compared with other compounds containing the 1,2,4-oxadiazole ring or the pyrrole moiety, such as:
Uniqueness
What sets this compound apart is the combination of these two moieties in a single molecule, which could confer unique chemical and biological properties. This dual functionality might enhance its potential as a versatile tool in various research fields.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-15(9-6-12-21-10-4-5-11-21)18-13-16-19-17(20-23-16)14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNCCXDPJABBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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